Lipophilicity (XLogP) Across N-Alkyl Analogs
The N-ethyl derivative possesses an intermediate computed logP (XLogP3 = 1.4) relative to its closest N-alkyl analogs [1]. The N-methyl compound is slightly less lipophilic (XLogP3 = 1.1), while N-propyl (1.9), N-tert-butyl (2.0), and N-cyclohexyl (2.8) are progressively more lipophilic [2][3][4][5]. This positions the N-ethyl analog in a balanced lipophilicity window favorable for both aqueous solubility and membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | N-methyl: 1.1; N-propyl: 1.9; N-tert-butyl: 2.0; N-cyclohexyl: 2.8 |
| Quantified Difference | ΔXLogP3 vs. N-methyl = +0.3; vs. N-propyl = -0.5; vs. N-tert-butyl = -0.6; vs. N-cyclohexyl = -1.4 |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem (release 2019.06.18–2021.05.07). |
Why This Matters
Intermediate lipophilicity often correlates with improved oral bioavailability and CNS penetration potential, which can influence selection of the N-ethyl scaffold over more polar (N-methyl) or more lipophilic (N-propyl, N-tert-butyl, N-cyclohexyl) congeners in early-stage medicinal chemistry programs.
- [1] PubChem Compound Summary CID 112707086, Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate, National Library of Medicine. View Source
- [2] PubChem Compound Summary CID 33735373, Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate, National Library of Medicine. View Source
- [3] PubChem Compound Summary CID 112707125, Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate, National Library of Medicine. View Source
- [4] PubChem Compound Summary CID 112707123, Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate, National Library of Medicine. View Source
- [5] PubChem Compound Summary CID 112707159, Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate, National Library of Medicine. View Source
